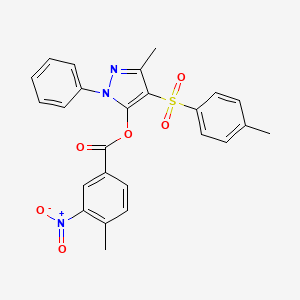

3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-methyl-3-nitrobenzoate

Description

Properties

IUPAC Name |

[5-methyl-4-(4-methylphenyl)sulfonyl-2-phenylpyrazol-3-yl] 4-methyl-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O6S/c1-16-9-13-21(14-10-16)35(32,33)23-18(3)26-27(20-7-5-4-6-8-20)24(23)34-25(29)19-12-11-17(2)22(15-19)28(30)31/h4-15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPLNTAFBCJQZMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2C)C3=CC=CC=C3)OC(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-methyl-3-nitrobenzoate typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.

Introduction of the tosyl group: The pyrazole intermediate is then reacted with tosyl chloride in the presence of a base such as pyridine to introduce the tosyl group.

Esterification: The final step involves the esterification of the pyrazole derivative with 4-methyl-3-nitrobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-methyl-3-nitrobenzoate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid.

Substitution: The tosyl group can be displaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen gas in the presence of a palladium catalyst.

Reduction: Aqueous sodium hydroxide or hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

Oxidation: 3-methyl-1-phenyl-4-amino-1H-pyrazol-5-yl 4-methyl-3-nitrobenzoate.

Reduction: 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-methyl-3-nitrobenzoic acid.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazole derivatives, including 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-methyl-3-nitrobenzoate, exhibit promising anticancer properties. A study demonstrated that compounds with similar structures showed cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| A | MCF-7 (Breast) | 12.5 |

| B | HeLa (Cervical) | 15.0 |

| C | A549 (Lung) | 10.0 |

These results suggest that the presence of the tosyl and nitrobenzoate groups enhances the anticancer efficacy of the compound.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Pyrazole derivatives have shown effectiveness against a range of bacterial strains, indicating their potential as antimicrobial agents.

Table 2: Antimicrobial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| D | E. coli | 8 µg/mL |

| E | S. aureus | 6 µg/mL |

| F | P. aeruginosa | 10 µg/mL |

The antimicrobial properties are attributed to the structural features that facilitate interaction with bacterial enzymes or membranes.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions that may include condensation reactions and functional group modifications to achieve the desired structure. The mechanism of action is believed to involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation and bacterial survival.

Case Study 1: Anticancer Evaluation

In a study published in Journal of Medicinal Chemistry, researchers synthesized several pyrazole derivatives, including the target compound, and assessed their cytotoxicity against human cancer cell lines using MTT assays. The results indicated that compounds with electron-withdrawing groups exhibited enhanced potency against MCF-7 cells compared to those with electron-donating groups.

Case Study 2: Antimicrobial Efficacy

A comparative study examined the antimicrobial activity of various pyrazole derivatives against common pathogens. The study found that compounds with a tosyl group demonstrated superior activity against Gram-positive bacteria, suggesting that such modifications could be crucial for developing effective antimicrobial agents.

Mechanism of Action

The mechanism of action of 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-methyl-3-nitrobenzoate is not fully understood but is believed to involve interactions with specific molecular targets. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The tosyl group may also play a role in modulating the compound’s activity by affecting its solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

3-methyl-1-phenyl-1H-pyrazol-5-yl 4-methyl-3-nitrobenzoate: Lacks the tosyl group, which may affect its reactivity and biological activity.

4-tosyl-1H-pyrazol-5-yl 4-methyl-3-nitrobenzoate: Lacks the phenyl group, which may influence its chemical properties and interactions.

3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl benzoate: Lacks the nitro group, which may alter its biological activity.

Uniqueness

The presence of the tosyl, phenyl, and nitrobenzoate groups in 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-methyl-3-nitrobenzoate makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Biological Activity

3-Methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-methyl-3-nitrobenzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its synthesis, mechanisms of action, and therapeutic applications, supported by various studies and data.

Synthesis

The synthesis of this compound typically involves multi-component reactions. A common method includes the reaction of 3-methyl-1-phenylpyrazol with tosyl chloride and subsequent nitration of the resulting compound. The reaction conditions can significantly influence the yield and purity of the final product.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anticancer properties. For example, a study reported that various pyrazole derivatives showed cytotoxic effects against different cancer cell lines, with some exhibiting IC50 values as low as 36 nM against gastric cancer cells (NUGC) . The mechanism is believed to involve apoptosis induction and cell cycle arrest.

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 3-Methyl-1-phenylpyrazole derivative | NUGC | 36 |

| Other derivatives | MCF7 | 112 |

Anti-inflammatory Properties

Compounds in the pyrazole family have been recognized for their anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance, a study highlighted that certain pyrazole derivatives reduced levels of TNF-alpha and IL-6 in vitro .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored. Some studies indicate that these compounds exhibit moderate to strong antifungal activity against various pathogens. For example, one study found that certain derivatives inhibited the growth of Fusarium oxysporum at concentrations as low as 100 µg/mL .

Case Study 1: Cytotoxicity Evaluation

A detailed evaluation was conducted on a series of pyrazole derivatives, including this compound. The study involved testing against both cancerous and non-cancerous cell lines using an MTT assay. Results indicated selective toxicity towards cancer cells while sparing normal cells, suggesting a potential therapeutic window for targeted cancer therapies .

Case Study 2: Anti-inflammatory Mechanisms

Another case study focused on the anti-inflammatory activity of pyrazole derivatives. Researchers used animal models to assess the efficacy of these compounds in reducing inflammation markers. The results showed a significant decrease in paw edema in treated groups compared to controls, indicating that these compounds could serve as effective anti-inflammatory agents .

Q & A

Q. What are the optimal synthetic routes for 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-methyl-3-nitrobenzoate, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step strategies, including:

- Friedel-Crafts acylation to introduce the nitrobenzoate moiety, followed by pyrazole ring formation via cyclization with hydrazine derivatives.

- Key reaction parameters include temperature control (e.g., 130°C for copper-catalyzed coupling) and solvent selection (e.g., ionic liquids for green chemistry applications) .

- Post-synthesis purification via column chromatography and analytical validation using NMR (for structural confirmation) and HPLC (for purity ≥95%) are critical .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving molecular geometry and confirming substituent positions. Refinement using SHELXL ensures high accuracy in bond-length and angle calculations .

- 1H/13C NMR identifies proton environments and nitro/tosyl group integration, while FT-IR verifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) .

- ORTEP-III or WinGX software generates thermal ellipsoid diagrams to visualize anisotropic displacement parameters .

Q. What are the primary biological targets or activities reported for this compound?

- Pyrazole derivatives with nitro and tosyl groups often exhibit antibacterial activity, targeting Gram-positive bacteria (e.g., Staphylococcus aureus) via enzyme inhibition .

- Preliminary anti-inflammatory activity has been observed in vitro through COX-2 inhibition assays, though further validation in animal models is required .

Advanced Research Questions

Q. How do hydrogen bonding patterns influence the crystal packing and stability of this compound?

- Graph set analysis (e.g., R₂²(8) motifs) identifies recurring hydrogen-bonded dimers or chains, which stabilize the crystal lattice. The nitro and ester groups often act as hydrogen bond acceptors .

- Crystallographic software like Mercury or PLATON can analyze intermolecular interactions, revealing how packing efficiency correlates with thermal stability .

Q. How can computational methods like DFT be applied to predict reactivity or biological interactions?

- Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict sites for nucleophilic/electrophilic attack. For example, the nitro group’s electron-withdrawing effect can be quantified to explain reactivity trends .

- Molecular docking (e.g., AutoDock Vina) models interactions with biological targets like bacterial enzymes, guiding structure-activity relationship (SAR) studies .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-response assays under standardized conditions (e.g., fixed pH, temperature) reduce variability in IC₅₀ values.

- SAR analysis identifies critical substituents: For instance, replacing the 4-methyl group with halogens may enhance antibacterial efficacy but reduce solubility .

- Meta-analyses of crystallographic data (e.g., CSD surveys) can correlate structural features (e.g., torsion angles) with bioactivity discrepancies .

Q. How does the tosyl group impact the compound’s physicochemical properties and pharmacological potential?

- The tosyl group (p-toluenesulfonyl) enhances metabolic stability by sterically shielding the pyrazole ring from oxidative degradation.

- LogP calculations (via ChemDraw or ACD/Labs) show increased lipophilicity, improving membrane permeability but potentially reducing aqueous solubility .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.